molecular formula C17H12BrN3O3 B11468363 (5-bromo-1H-indol-3-yl)(6-nitro-2,3-dihydro-1H-indol-1-yl)methanone

(5-bromo-1H-indol-3-yl)(6-nitro-2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B11468363
M. Wt: 386.2 g/mol
InChI Key: DDUPYPIPLBXXPO-UHFFFAOYSA-N
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Description

5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the indole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. Common steps may include:

    Bromination: Introduction of a bromine atom to the indole ring.

    Nitration: Addition of a nitro group to the indole structure.

    Carbonylation: Incorporation of a carbonyl group to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole
  • 6-Nitroindole
  • 1H-Indole-1-carboxamide

Uniqueness

The unique combination of bromine, nitro, and carbonyl groups in 5-BROMO-3-(6-NITRO-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-1H-INDOLE may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C17H12BrN3O3

Molecular Weight

386.2 g/mol

IUPAC Name

(5-bromo-1H-indol-3-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C17H12BrN3O3/c18-11-2-4-15-13(7-11)14(9-19-15)17(22)20-6-5-10-1-3-12(21(23)24)8-16(10)20/h1-4,7-9,19H,5-6H2

InChI Key

DDUPYPIPLBXXPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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